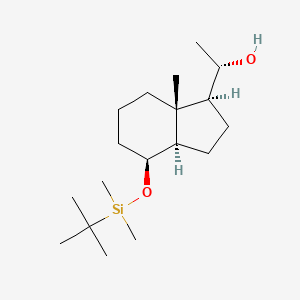

(S)-1-((1S,3aR,4S,7aR)-4-((tert-Butyldimethylsilyl)oxy)-7a-methyloctahydro-1H-inden-1-yl)ethan-1-ol

CAS No.:

Cat. No.: VC13668681

Molecular Formula: C18H36O2Si

Molecular Weight: 312.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H36O2Si |

|---|---|

| Molecular Weight | 312.6 g/mol |

| IUPAC Name | (1S)-1-[(1S,3aR,4S,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]ethanol |

| Standard InChI | InChI=1S/C18H36O2Si/c1-13(19)14-10-11-15-16(9-8-12-18(14,15)5)20-21(6,7)17(2,3)4/h13-16,19H,8-12H2,1-7H3/t13-,14+,15-,16-,18+/m0/s1 |

| Standard InChI Key | QDFQHDWFYMRCJG-ULQWZQFMSA-N |

| Isomeric SMILES | C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CCC[C@@H]2O[Si](C)(C)C(C)(C)C)C)O |

| SMILES | CC(C1CCC2C1(CCCC2O[Si](C)(C)C(C)(C)C)C)O |

| Canonical SMILES | CC(C1CCC2C1(CCCC2O[Si](C)(C)C(C)(C)C)C)O |

Introduction

Structural and Stereochemical Features

The molecular formula of the compound is C₁₈H₃₆O₂Si, with a molecular weight of 312.57 g/mol . Its IUPAC name, (1S)-1-[(1S,3aR,4S,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]ethanol, reflects its intricate stereochemistry. Key structural elements include:

-

Octahydro-1H-inden backbone: A fused bicyclic system comprising a cyclohexane ring fused to a cyclopentane ring.

-

TBS-protected hydroxyl group: The tert-butyldimethylsilyl ether at the 4-position enhances stability during synthetic manipulations .

-

Chiral centers: The compound has four stereocenters (1S,3aR,4S,7aR) and an additional S-configuration at the ethanol moiety, critical for its enantioselective applications .

The stereochemistry is confirmed by NMR data, including characteristic shifts for the TBS group (δ 0.08–0.12 ppm for Si–CH₃) and the ethanol proton (δ 3.98 ppm) . X-ray crystallography of related indenols further validates the spatial arrangement of substituents .

Synthesis and Synthetic Strategies

General Synthetic Pathways

The synthesis of this compound typically involves multi-step sequences starting from indene derivatives. A common approach includes:

-

Introduction of the TBS group: Reaction of a hydroxylated intermediate with tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole or triethylamine .

-

Hydrogenation: Catalytic hydrogenation (e.g., Pd/C, H₂) to reduce double bonds in the inden system, as demonstrated in the synthesis of vitamin D analogs .

-

Asymmetric alkylation: Use of chiral bases like lithium diisopropylamide (LDA) to establish stereocenters .

For example, in the synthesis of 23,23-difluoro-25-hydroxyvitamin D₃, a precursor underwent hydrogenation with Pd/C to yield the octahydro-inden structure, followed by TBS protection .

Key Reaction Conditions

-

Solvents: Tetrahydrofuran (THF), ethyl acetate, and dichloromethane are frequently used .

-

Temperature: Reactions often proceed at low temperatures (−40°C to 0°C) to control stereoselectivity .

-

Workup: Purification via silica gel chromatography ensures high enantiomeric excess (e.g., 96–98% ee) .

Applications in Organic and Medicinal Chemistry

Intermediate in Vitamin D Analog Synthesis

The compound serves as a protected intermediate in the synthesis of bioactive vitamin D derivatives. For instance, it was utilized in the convergent synthesis of 23,23-difluoro-25-hydroxyvitamin D₃, which exhibits potent antiproliferative effects on cancer cells without inducing hypercalcemia . The TBS group safeguards the hydroxyl moiety during subsequent fluorination and coupling steps.

Asymmetric Synthesis of Chiral Indanols

Chiral indan-1-ol derivatives are pivotal in drug discovery. The compound’s stereochemical purity enables its use in asymmetric alkylation and aldol reactions to construct complex frameworks. For example, (S)-configured indanols have been employed in the synthesis of Paricalcitol, a vitamin D receptor activator used to treat secondary hyperparathyroidism .

Natural Product Synthesis

The bicyclic structure mimics terpenoid and steroid skeletons, making it valuable in natural product synthesis. Researchers have leveraged its rigidity and stereochemistry to access diterpenes and sesquiterpenes with antitumor and anti-inflammatory activities .

Comparison with Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume